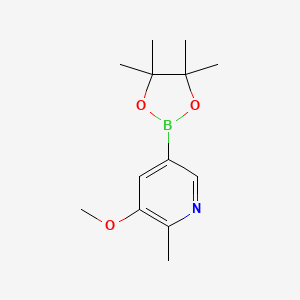

2-(4,5-difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4,5-difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, more commonly known as DFMTF-DTB, is a heterocyclic organic compound that has recently gained attention in the scientific community due to its versatile applications in a range of fields. This compound has been used in the synthesis of various other compounds, as a catalyst in various chemical reactions, and as a tool in the development of new drugs. It has also been used in the study of biochemical and physiological processes, as well as in the development of new laboratory experiments.

Aplicaciones Científicas De Investigación

Crystal Structure and Synthesis

- The crystal structure of a related compound, 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, was analyzed, highlighting its orthorhombic lattice structure and tetracoordinated boron atom (Seeger & Heller, 1985).

- A study focused on synthesizing novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives, demonstrating their potential application in Liquid Crystal Display technology and as therapeutics for Neurodegenerative diseases (Das et al., 2015).

Application in Polymer Synthesis

- A study investigated the Suzuki-Miyaura coupling polymerization of a monomer containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, yielding polymers with narrow molecular weight distribution and potential applications in materials science (Yokozawa et al., 2011).

Molecular Structure Analysis

- Research on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds provided insights into their molecular structure and physicochemical properties, using techniques like X-ray diffraction and density functional theory (Huang et al., 2021).

Application in Organic/Inorganic Semiconductor Hybrid Particles

- Functionalized polyfluorenes containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane were synthesized and used to create hybrid particles with cadmium selenide quantum dots, showcasing potential in nanotechnology and electronics (de Roo et al., 2014).

Catalysis and Chemical Reactions

- A study on the rhodium-catalyzed arylation of fullerene (C60) with organoboron compounds, including derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, highlighted its role in catalysis and potential in materials science (Martínez et al., 2015).

Electrochemical Properties

- Electrochemical analyses of sulfur-containing organoboron compounds, including 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, were conducted to explore their applications in electrochemistry and synthesis (Tanigawa et al., 2016).

Applications in Solar Cells

- Arylamine derivatives containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane were synthesized for use as hole transporting materials in perovskite solar cells, indicating their significance in renewable energy technology (Liu et al., 2016).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4,5-difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of 2-methoxy-4,5-difluoroacetophenone with tetramethyl-1,3-propanediamine followed by the reaction of the resulting imine with boron trifluoride diethyl etherate.", "Starting Materials": [ "2-methoxy-4,5-difluoroacetophenone", "tetramethyl-1,3-propanediamine", "boron trifluoride diethyl etherate" ], "Reaction": [ "Step 1: 2-methoxy-4,5-difluoroacetophenone is reacted with tetramethyl-1,3-propanediamine in the presence of a base such as potassium carbonate to form the corresponding imine.", "Step 2: The resulting imine is then reacted with boron trifluoride diethyl etherate to form 2-(4,5-difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane." ] } | |

Número CAS |

2380272-28-4 |

Nombre del producto |

2-(4,5-difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Fórmula molecular |

C13H17BF2O3 |

Peso molecular |

270.1 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.